4-Bromo-2-fluoro-3-nitrobenzaldehyde
Description
4-Bromo-2-fluoro-3-nitrobenzaldehyde (C₇H₃BrFNO₃) is a halogenated aromatic aldehyde featuring bromine (position 4), fluorine (position 2), and a nitro group (position 3). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive aldehyde group and electron-withdrawing substituents. The strategic placement of substituents influences its electronic properties, directing reactivity in cross-coupling reactions, nucleophilic substitutions, and condensations .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQXDMNCHPPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-3-nitrobenzaldehyde under controlled conditions to introduce the bromine atom at the para position relative to the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzaldehydes.
Reduction: 4-Bromo-2-fluoro-3-aminobenzaldehyde.
Oxidation: 4-Bromo-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromine atom. These interactions facilitate various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of 4-Bromo-2-fluoro-3-nitrobenzaldehyde with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₇H₃BrFNO₃ | 248.01 | Br (4), F (2), NO₂ (3) | High electrophilicity; Suzuki coupling |
| 4-Bromo-3-nitrobenzaldehyde | C₇H₄BrNO₃ | ~230.97 | Br (4), NO₂ (3) | Moderate reactivity; lacks fluorine |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 217.01 | Br (4), F (2) | Lower reactivity (no nitro group) |
| 1-Bromo-2-fluoro-3-nitrobenzene | C₆H₃BrFNO₂ | ~234.95 | Br (1), F (2), NO₂ (3) | No aldehyde; limited derivatization |
Key Observations :
- Electronic Effects: The nitro group in this compound strongly deactivates the aromatic ring, making the aldehyde group highly electrophilic compared to non-nitrated analogs like 4-Bromo-2-fluorobenzaldehyde .
- Synthetic Utility : Bromine at position 4 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas its absence in compounds like 1-Bromo-2-fluoro-3-nitrobenzene limits such applications .
Pharmaceutical Intermediates
This compound is used in synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atom enhances bioavailability, a feature exploited in drug design compared to non-fluorinated analogs .
Biological Activity
4-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound notable for its unique combination of halogen and nitro functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFNO3, with a molecular weight of approximately 232.02 g/mol. The presence of bromine, fluorine, and nitro groups enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrFNO3 |
| Molecular Weight | 232.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Several studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, related nitrophenol derivatives have shown considerable antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Tested Pathogens | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| 2-Bromo-4-fluoro-6-nitrophenol | Antifungal | C. albicans | |
| 3-Nitrobenzaldehyde | Antibacterial | P. aeruginosa |
Anti-inflammatory Properties
Research has suggested that compounds with nitro and halogen substituents can modulate inflammatory responses. For example, similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating a potential for anti-inflammatory applications .
Anticancer Potential
The anticancer properties of this compound are supported by studies on structurally related compounds that have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives with nitro groups have been observed to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | |
| 5-Nitro-2-fluorobenzaldehyde | HeLa (cervical cancer) | 20 | |
| 3-Nitrobenzaldehyde | A549 (lung cancer) | 12 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The nitro group may participate in redox reactions, influencing enzyme activity involved in metabolic pathways.
- Covalent Bond Formation : The aldehyde functionality can react with nucleophiles, potentially modifying protein function and leading to altered cellular responses.
- Gene Expression Modulation : Some studies suggest that nitro-substituted compounds can affect the expression of genes associated with apoptosis and inflammation .
Case Studies
Recent research highlights the potential of similar compounds in clinical settings:
- Study on Anticancer Activity : A study evaluated the effects of a series of nitro-substituted benzaldehydes on human prostate cancer cells, revealing significant cytotoxic effects attributed to their structural features .
- Inflammation Modulation : Another study demonstrated that certain halogenated nitrophenols could effectively reduce inflammation markers in animal models, suggesting a pathway for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
